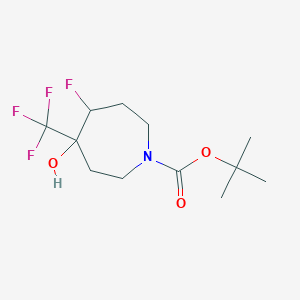

tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate

Description

tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate is a fluorinated azepane derivative featuring a seven-membered ring system with a hydroxyl group, trifluoromethyl group, and fluorine substituent. Such compounds are widely utilized as small-molecule scaffolds in medicinal chemistry and drug discovery due to their conformational flexibility and the presence of fluorine atoms, which enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name |

tert-butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F4NO3/c1-10(2,3)20-9(18)17-6-4-8(13)11(19,5-7-17)12(14,15)16/h8,19H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIQWDPFCQVSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Chemical Reactions Analysis

tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate has shown potential in the development of pharmaceutical agents due to its ability to interact with specific biological targets. The fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors, making it a candidate for drug design. Research indicates that compounds with similar structures have been explored for their roles as inhibitors in various biochemical pathways.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the production of pharmaceuticals and agrochemicals. The ability to introduce various substituents through established synthetic routes enhances its utility in organic synthesis.

Material Science

The unique properties of this compound make it suitable for applications in material science. Its enhanced stability and lipophilicity can be beneficial in developing advanced materials such as coatings or polymers that require specific chemical resistance or durability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of azepane derivatives, including this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer agents.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes by azepane derivatives revealed that this compound exhibited promising inhibitory activity against certain proteases. This finding supports its potential application in drug discovery aimed at targeting protease-related diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The overall effect is modulated by the compound’s ability to alter the conformation and activity of the target molecules.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound is distinguished by its 5-fluoro, 4-hydroxy, and 4-(trifluoromethyl) substituents on the azepane ring. Below is a comparative analysis of its closest structural analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural formula.

Physicochemical and Functional Implications

Fluorine vs. This difference may influence binding affinity in biological targets . The hydroxymethyl group in CAS 1781648-48-3 enhances aqueous solubility, making it advantageous for formulations, but reduces metabolic stability compared to trifluoromethyl .

Functional Group Reactivity :

- The hydroxyl group in the target compound allows for further derivatization (e.g., phosphorylation, glycosylation), a feature absent in the oxo-containing analog (CAS 1393584-90-1) .

- The trifluoromethyl group in all analogs contributes to high thermal and oxidative stability, a critical factor in drug design .

Biological Activity

tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate (CAS No. 1824024-07-8) is a synthetic organic compound belonging to the azepane derivatives class. Its structure features a tert-butyl ester group, a fluorine atom, a hydroxyl group, and a trifluoromethyl group attached to an azepane ring. This unique combination of functional groups contributes to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.

The molecular formula of this compound is CHFNO, with a molecular weight of 301.28 g/mol. The compound has distinct physical and chemical properties influenced by its functional groups, particularly the fluorinated moieties, which can enhance lipophilicity and alter pharmacokinetic profiles.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 301.28 g/mol |

| CAS Number | 1824024-07-8 |

| Purity | >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azepane Ring : Cyclization reactions using amino alcohols or diamines.

- Fluorination : Introduction of the fluorine atom using reagents like diethylaminosulfur trifluoride (DAST).

- Trifluoromethylation : Employing trifluoromethyl iodide (CFI) or trifluoromethyltrimethylsilane (TMSCF).

- Esterification : Finalizing the compound through esterification with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Biological Activity

Research indicates that this compound exhibits various biological activities due to its structural features:

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, stabilizing these interactions.

Applications in Medicinal Chemistry

Studies have explored the potential of this compound as a pharmacophore in drug design. Its unique properties make it suitable for developing novel therapeutic agents, particularly in cancer therapy where compounds with enhanced selectivity and efficacy are sought.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of azepane compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications like those found in this compound could improve therapeutic efficacy .

- Fluorinated Compounds : Research on fluorinated motifs has shown that they can significantly influence metabolic pathways and pharmacokinetics, enhancing the compound's bioavailability and reducing toxicity .

Q & A

Q. What are the recommended synthetic strategies for tert-Butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate?

Methodological Answer: Synthesis typically involves multi-step routes, including:

- Ring formation : Azepane ring construction via cyclization of precursor amines or ketones under basic conditions.

- Fluorination : Introduction of fluorine using agents like Selectfluor® or DAST, optimized for regioselectivity.

- Hydroxylation and trifluoromethylation : Sequential oxidation or nucleophilic addition to install hydroxyl and trifluoromethyl groups.

- Protection/deprotection : Use of tert-butyl carbamate (Boc) protecting groups to stabilize reactive intermediates . Key challenges include minimizing racemization and side reactions.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : NMR to confirm fluorination and / NMR for backbone analysis.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95% recommended for biological assays).

- X-ray Crystallography (if crystalline): Resolve stereochemistry at the 4-hydroxy and 5-fluoro positions .

Q. What experimental protocols ensure safe handling of this compound?

Methodological Answer: Follow these steps:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (even if volatility is low).

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical advice .

- Storage : Keep in airtight containers at 2–8°C, shielded from light to prevent degradation .

Advanced Questions

Q. How can computational methods optimize the synthesis of this azepane derivative?

Methodological Answer: Implement:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.

- Machine Learning : Train models on existing azepane synthesis data to predict optimal catalysts/solvents.

- Kinetic Simulations : Use software like Gaussian or ORCA to model reaction rates and selectivity . Example: ICReDD’s workflow combines computational predictions with high-throughput validation to reduce trial-and-error .

Q. What strategies resolve contradictions in reported stability data for this compound?

Methodological Answer: Address discrepancies via:

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC.

- Design of Experiments (DoE) : Statistically vary parameters (pH, temperature) to identify critical degradation factors.

- Cross-Validation : Reproduce conflicting studies under identical conditions to isolate variables (e.g., trace moisture or metal contaminants) .

Q. What mechanistic insights explain the hydrolysis of the tert-butyl carbamate group in this compound?

Methodological Answer: Hydrolysis mechanisms depend on conditions:

- Acidic Conditions : Protonation of the carbonyl oxygen, leading to cleavage of the Boc group.

- Basic Conditions : Nucleophilic attack by hydroxide ions on the carbonyl carbon.

- Kinetic Studies : Use NMR to track reaction progress and derive rate constants. Example: Hydrolysis of similar azetidine derivatives requires pH-specific optimization to avoid ring-opening side reactions .

Q. How can researchers design experiments to probe biological activity?

Methodological Answer:

- Target Identification : Perform molecular docking (e.g., AutoDock Vina) against enzymes like proteases or kinases.

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) in cell lines.

- Metabolite Tracking : Use LC-MS to identify metabolic products in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.